molecular formula C10H16FN3O3S B2403519 4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411253-69-3

4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2403519
CAS No.: 2411253-69-3
M. Wt: 277.31
InChI Key: XHLRQTAUSQSSPM-UHFFFAOYSA-N
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Description

4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides This compound features a piperazine ring substituted with a sulfonyl fluoride group and an ethyl-1,2-oxazol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the oxazole ring The initial step may include the cyclization of appropriate precursors to form the oxazole core

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction conditions. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a reagent for synthesizing other chemical entities. Its sulfonyl fluoride group makes it a versatile building block for constructing complex molecules.

Biology: In biological research, 4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride can be used to study enzyme inhibition and protein interactions. Its ability to react with amino acids makes it a valuable tool for probing biological processes.

Medicine: In the medical field, this compound may have potential applications in drug discovery and development. Its reactivity with biological molecules can aid in the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with amino acids, forming stable covalent bonds. This reactivity can modulate the activity of enzymes and proteins, leading to changes in biological processes.

Molecular Targets and Pathways: The compound may target specific enzymes or proteins involved in various pathways. By forming covalent bonds with these targets, it can inhibit or modulate their activity, leading to desired biological effects.

Comparison with Similar Compounds

  • 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylic acid

  • 4-[(3-Ethyl-1,2-oxazol-5-yl)-1-methylpyridinium

  • 4-[1-(3-phenyl-1,2-oxazol-5-yl)ethyl]morpholin-4-ium chloride

Uniqueness: 4-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride stands out due to its specific combination of functional groups and its reactivity profile. Its ability to form stable covalent bonds with amino acids makes it particularly useful in biological research and potential therapeutic applications.

Properties

IUPAC Name

4-[(3-ethyl-1,2-oxazol-5-yl)methyl]piperazine-1-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3O3S/c1-2-9-7-10(17-12-9)8-13-3-5-14(6-4-13)18(11,15)16/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLRQTAUSQSSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)CN2CCN(CC2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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